molecular formula C6H9N3O2 B3290639 1-Isopropyl-4-nitro-1H-imidazole CAS No. 866251-86-7

1-Isopropyl-4-nitro-1H-imidazole

Cat. No. B3290639
M. Wt: 155.15 g/mol
InChI Key: LXGQVQUYSTYSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Isopropyl-4-nitro-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives have been studied extensively . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Metabolism and Drug Metabolites

1-Isopropyl-4-nitro-1H-imidazole has been studied for its metabolism, particularly in relation to similar compounds. For instance, Assandri et al. (1978) investigated the metabolism of 5-isopropyl-1-methyl-2-nitro-1H-[2-14C] imidazole in dogs, identifying several main metabolites containing the nitro group and unchanged drug in urine. This research aids in understanding the biotransformation of 2-nitroimidazole derivatives, a class closely related to 1-Isopropyl-4-nitro-1H-imidazole (Assandri et al., 1978).

Synthesis and Structural Assignment

The compound's synthesis and structural assignment have been a focus of research. For instance, Klink et al. (1985) synthesized 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, which causes a strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This study provides insights into the structural differences between various nitroimidazoles, including those similar to 1-Isopropyl-4-nitro-1H-imidazole (Klink et al., 1985).

Alkylation Studies

The alkylation of nitro-imidazoles, including those related to 1-Isopropyl-4-nitro-1H-imidazole, has been explored. Rao et al. (1994) studied the regioselective alkylation of 4(5)-nitro-1H-imidazoles, revealing how different alkylating agents and temperatures affect the formation of isomers. This research contributes to understanding the chemical behavior and potential applications of 1-Isopropyl-4-nitro-1H-imidazole (Rao et al., 1994).

Ionic Liquid Synthesis

1-Isopropyl-imidazole, a compound related to 1-Isopropyl-4-nitro-1H-imidazole, was used in the synthesis of a bidentate ionic liquid, demonstrating the compound's versatility in synthesizing novel materials (Qi, 2011).

Antiprotozoal Activity

Research by Trunz et al. (2011) on a series of 1-aryl-4-nitro-1H-imidazoles, which are structurally similar to 1-Isopropyl-4-nitro-1H-imidazole, revealed their potential in treating human African trypanosomiasis. This study highlights the therapeutic applications of nitroimidazoles in infectious diseases (Trunz et al., 2011).

H3-Receptor Histamine Antagonism

A novel series of imidazoles, including those structurally related to 1-Isopropyl-4-nitro-1H-imidazole, demonstrated potent H3-receptor histamine antagonism. This research by Ganellin et al. (1996) opens avenues for drug development targeting histamine receptors (Ganellin et al., 1996).

Biodegradability Prediction

Studies on the biodegradability of imidazole derivatives, including 1-Isopropyl-4-nitro-1H-imidazole, have been conducted. Veeraragavan et al. (2017) used computational methods to predict the biodegradability of these compounds, important for environmental and pharmaceutical considerations (Veeraragavan et al., 2017).

Safety And Hazards

Imidazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-nitro-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGQVQUYSTYSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1-(propan-2-yl)-1H-imidazole

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-1H-imidazole (1.0 gm, 8.8 mmole), 2-bromopropane (1.1 gm, 8.8 mmole), potassium carbonate (1.8 gm, 13 mmole) and tetrabutylammonium iodide (0.10 gm, 0.27 mmole) in dry acetonitrile (10 mL) was heated at reflux for 7 hr. After cooling to room temperature, the reaction was filtered and the solvents removed from the filtrate. The residue was chromatographed (silica gel column, gradient elution with mixtures of dichloromethane containing 0 to 50% ethyl acetate) to afford the product as a solid (0.52 gm, 39% yield). HPLC retention time=1.12 min; MS (M+H)+=155, 1H NMR (500 MHz, CD3OD.) δ 1.56 (d, J=6.71 Hz, 6H) 4.53-4.61 (m, 1H) 7.85 (s, 1H) 8.27 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

4-nitroimidazole (0.500 g, 4.42 mmol), 2-iodopropane (0.553 ml, 5.53 mmol) and powdered K2CO3 (0.917 g, 6.63 mmol) were combined and stirred in DMF (25 ml) at 50° C. After 5 h, the reaction was cooled to RT. The reaction was diluted with EtOAc and filtered to remove inorganic salts, rinsing forward with EtOAc. The filtrate was evaporated to near dryness. The residue was diluted in EtOAc, washed with H2O (2×) and brine (1×), dried (MgSO4) and evaporated to afford 1-isopropyl-4-nitro-1H-imidazole (0.66 g, 96% yield) as a pale yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H) 7.98 (s, 1H), 4.52-4.49 (m, 1H), 1.44 (d, 6H); MS (ESI) m/z: 156.0 (M+H+), 178.0 (M+Na+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.553 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.917 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 4
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 5
1-Isopropyl-4-nitro-1H-imidazole
Reactant of Route 6
1-Isopropyl-4-nitro-1H-imidazole

Citations

For This Compound
3
Citations
S Chacón Simon, F Wang, LR Thomas… - Journal of medicinal …, 2020 - ACS Publications
The frequent deregulation of MYC and its elevated expression via multiple mechanisms drives cells to a tumorigenic state. Indeed, MYC is overexpressed in up to ∼50% of human …
Number of citations: 50 pubs.acs.org
C Hao, F Zhao, H Song, J Guo, X Li… - Journal of Medicinal …, 2018 - ACS Publications
Herein, we report the discovery and characterization of a novel class of PAK4 inhibitors with a quinazoline scaffold. Based on the shape and chemical composition of the ATP-binding …
Number of citations: 49 pubs.acs.org
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.